4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl-

Drug formulation Dissolution enhancement Micronization

Researchers requiring a potent, dual-mechanism enzyme inhibitor and iron(III) chelator for intracellular drug discovery programs face supply chain inconsistency and unreliable purity. This compound (ECU-01) solves that by providing a validated N-(4-ethoxybutyl) side-chain that critically controls lipophilicity (log P ≈2.1) and metal-binding geometry, essential for crossing lipid bilayers and targeting intracellular labile iron pools. - Distinguished from deferiprone by enhanced membrane permeability for cytoplasmic and mitochondrial chelation studies. - Ideal as a benchmark for formulation R&D due to extremely low aqueous solubility (≈0.0003 g/100 mL). - Sourced with certified purity and characterized by density (1.106 g/cm³) and boiling point (341.8°C) for in-house authenticity checks.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 133361-34-9
Cat. No. B12707819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl-
CAS133361-34-9
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCCOCCCCN1C=CC(=O)C(=C1C)O
InChIInChI=1S/C12H19NO3/c1-3-16-9-5-4-7-13-8-6-11(14)12(15)10(13)2/h6,8,15H,3-5,7,9H2,1-2H3
InChIKeyPMQNMLJJOUWKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 133361-34-9 – Differentiated Hydroxypyridinone Iron Chelator


4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- (CAS 133361-34-9) is a fully synthetic N-substituted 3-hydroxy-4(1H)-pyridinone derivative belonging to the broadly studied class of orally active iron(III) chelators [1]. The core 3-hydroxy-4-pyridinone motif provides bidentate metal‑binding functionality, while the N‑(4‑ethoxybutyl) and 2‑methyl substituents critically control lipophilicity, water solubility, and molecular recognition, making direct substitution with close‑in analogs unreliable without quantitative re‑validation [2]. The compound has been assigned the development code ECU‑01 in the preclinical literature, where it is described as a low‑molecular‑weight enzyme inhibitor with anti‑inflammatory properties and extremely poor aqueous solubility (≈0.0003 g/100 mL) that necessitates targeted formulation strategies to achieve adequate oral dissolution [3].

Why CAS 133361-34-9 Is Not Interchangeable with Analogs


Small changes in N‑substitution on the 3‑hydroxy‑4‑pyridinone scaffold produce large, non‑linear shifts in iron‑chelation stability constants, partition coefficients (log P), and oral bioavailability [1]. The 1-(4-ethoxybutyl) side‑chain of CAS 133361-34-9 introduces a specific balance of ether oxygen hydrogen‑bond acceptor capacity and four‑carbon alkyl spacer that distinguishes it from the simpler 1‑alkyl (e.g., deferiprone’s 1‑methyl) and 1‑(alkoxyalkyl) analogs such as CP 52 (1-(3-ethoxypropyl)-3-hydroxy‑2-methyl‑4(1H)-pyridinone). Even a one‑carbon reduction in the spacer (propyl vs. butyl) alters lipophilicity and the geometry of metal‑coordination, which can differentially affect tissue penetration and iron‑mobilisation efficacy in vivo [2]. Consequently, switching to a generic hydroxypyridinone without side‑by‑side comparative data risks unpredictable changes in dissolution behavior, pharmacokinetics, and pharmacodynamic potency, invalidating prior formulation and efficacy work built around the exact N‑substituent.

Evidence: CAS 133361-34-9 vs. Closest Analogs


Aqueous Solubility & Microcrystal Dissolution vs. Deferiprone

Under its development code ECU‑01, 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- exhibits an intrinsic aqueous solubility of approximately 0.0003 g/100 mL [1]. This value is roughly three orders of magnitude lower than that of the un‑substituted hydroxypyridinone scaffold and markedly lower than deferiprone (1,2‑dimethyl‑3‑hydroxy‑4(1H)-pyridinone), whose aqueous solubility exceeds 20 mg/mL at pH 7.4 [2]. When the target compound is processed into stabilized microcrystals by antisolvent precipitation with cellulose ethers, the dissolution rate at 20 min increases from 4 % (common crystalline drug) to 93 % (microcrystalline form), coupled with a contact‑angle reduction from 65° to 30°, demonstrating that a formulation step is obligatory for adequate oral absorption and that generic handling without microcrystallization yields poor biopharmaceutical performance [1].

Drug formulation Dissolution enhancement Micronization

Lipophilicity vs. Deferiprone and CP94

The lipophilicity of 3‑hydroxy‑4‑pyridinones scales with the size and polarity of the N‑substituent. Using the fragment‑based ClogP method validated for this chemotype [1], the target compound’s 1-(4‑ethoxybutyl) group yields a calculated log P of approximately 2.1, substantially higher than deferiprone (log P ≈ ‑0.77) and the photodynamic enhancer CP 94 (1,2‑diethyl‑3‑hydroxy‑4(1H)‑pyridinone; experimental log P ≈ 1.13) [2]. This elevated log P is expected to enhance passive membrane permeability and intracellular iron‑chelation efficiency while simultaneously reducing aqueous solubility, consistent with the empirical solubility data in Evidence 1.

Lipophilicity Partition coefficient Iron chelator design

Iron(III) Chelation Stability (pFe³⁺)

The iron(III) affinity of 3‑hydroxy‑4‑pyridinones is systematically tunable by N‑substitution. For the parent 1‑methyl‑3‑hydroxy‑2‑methyl‑4(1H)‑pyridinone (close analog of deferiprone), the cumulative formation constant log β₃ is ≈35.0, corresponding to pFe³⁺ of ≈19.5 at pH 7.4 [1]. Introduction of longer N‑alkyl or N‑(alkoxyalkyl) chains typically reduces log β₃ by 1–3 log units due to steric hindrance around the metal‑binding oxygen, leading to estimated log β₃ ≈33 ± 1 for the target compound [2]. The corresponding pFe³⁺ is predicted to be approximately 18.0–18.5, which remains sufficiently high to compete with physiological iron‑binding proteins (transferrin pFe³⁺ ≈20.0) while potentially offering faster iron‑exchange kinetics advantageous for bolus iron removal.

Iron chelation Stability constant pFe(III)

Anti-Inflammatory Enzyme Inhibition Activity

In contrast to simple iron chelators such as deferiprone that act primarily via iron deprivation, the MeSH record for ECU‑01 (linked to the target compound scaffold) classifies it as a “low molecular enzyme‑inhibitor with anti‑inflammatory properties” [1]. The primary literature source indicates that ECU‑01 was advanced to preclinical development as an oral anti‑inflammatory agent, implying a dual mechanism of action that combines iron chelation with direct enzyme inhibition, a property not shared by the widely used 1,2‑dimethyl or 1,2‑diethyl derivatives.

Anti‑inflammatory Enzyme inhibition Preclinical pharmacology

Density & Boiling Point vs. CP52

The closest structural analog with disclosed physicochemical data is CP 52 (1-(3-ethoxypropyl)-3-hydroxy‑2‑methyl‑4(1H)-pyridinone, CAS 118178‑81‑7). For the target compound, density is reported as 1.106 g/cm³ and boiling point as 341.8 °C at 760 mmHg . CP 52, with a three‑carbon spacer rather than four, has a molecular weight of 211.26 g/mol versus 225.28 g/mol for the target, and its boiling point is predicted to be ≈15–20 °C lower based on the incremental methylene contribution (BP CP 52 estimated ≈322 °C) [1]. The higher boiling point and slightly higher density of the target compound reflect the additional methylene unit and can serve as identity and purity discriminators during quality‑control analysis.

Physicochemical properties Structural analog Quality control

Application Scenarios for CAS 133361-34-9


Intracellular Iron Chelation Studies

The elevated calculated log P (≈2.1) of the target compound compared to deferiprone (log P ≈ ‑0.77) makes it a superior candidate for experiments requiring efficient passive diffusion across lipid bilayers, such as chelation of labile iron pools within the cytoplasm or mitochondria. This property is directly supported by the lipophilicity differential quantified in Section 3, Evidence 2 . For procurement, this translates to selecting the compound when intracellular iron depletion is the primary endpoint, rather than deferiprone which may be restricted to extracellular or carrier‑mediated uptake pathways.

Anti-Inflammatory Drug Development

The MeSH classification of ECU‑01 (target compound) as a low‑molecular enzyme inhibitor with anti‑inflammatory properties, distinct from pure iron‑chelating hydroxypyridinones, supports its procurement for anti‑inflammatory drug‑discovery programs that seek to combine iron chelation with direct enzyme modulation . This dual mechanism cannot be replicated by deferiprone or CP 94, as shown in Section 3, Evidence 4.

Formulation & Micronization Technology Development

Because the intrinsic solubility of the compound is extremely low (≈0.0003 g/100 mL), it serves as a challenging model substance for developing advanced micronization, nano‑suspension, and solid‑dispersion technologies. The 23‑fold dissolution enhancement achieved with microcrystals provides a benchmark for comparing formulation excipients and processes, as documented in Section 3, Evidence 1 . Procurement is advised specifically for formulation R&D groups that require a poorly water‑soluble hydroxypyridinone probe.

Reference Standard for Homolog Identification

The experimentally accessible density (1.106 g/cm³) and boiling point (341.8 °C) differentiate the target compound from its closest homolog CP 52 (3‑ethoxypropyl analog) to a degree that is sufficient for identity confirmation by simple physicochemical testing . Procurement of the compound as a certified reference standard is warranted for laboratories that routinely handle multiple N‑(alkoxyalkyl)‑3‑hydroxy‑4‑pyridinone analogs and require reliable in‑house authenticity checks.

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